Cas no 1797026-71-1 (3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile hydrochloride)

3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile hydrochloride 化学的及び物理的性質
名前と識別子
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- 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)benzonitrile Hydrochloride
- 3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile hydrochloride
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3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-154061-10.0g |
3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile hydrochloride |
1797026-71-1 | 95% | 10.0g |
$3992.0 | 2023-02-14 | |
Enamine | EN300-154061-0.05g |
3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile hydrochloride |
1797026-71-1 | 95% | 0.05g |
$216.0 | 2023-02-14 | |
Enamine | EN300-154061-0.1g |
3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile hydrochloride |
1797026-71-1 | 95% | 0.1g |
$322.0 | 2023-02-14 | |
TRC | A621845-100mg |
3-(3-Amino-5-methyl-1H-pyrazol-1-yl)benzonitrile Hydrochloride |
1797026-71-1 | 100mg |
$ 365.00 | 2022-06-07 | ||
Enamine | EN300-154061-0.25g |
3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile hydrochloride |
1797026-71-1 | 95% | 0.25g |
$459.0 | 2023-02-14 | |
Enamine | EN300-154061-2.5g |
3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile hydrochloride |
1797026-71-1 | 95% | 2.5g |
$1819.0 | 2023-02-14 | |
Enamine | EN300-154061-1000mg |
3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile hydrochloride |
1797026-71-1 | 95.0% | 1000mg |
$928.0 | 2023-09-26 | |
A2B Chem LLC | AV66100-500mg |
3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile hydrochloride |
1797026-71-1 | 95% | 500mg |
$797.00 | 2024-04-20 | |
Aaron | AR01AG80-5g |
3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile hydrochloride |
1797026-71-1 | 95% | 5g |
$3727.00 | 2023-12-14 | |
Aaron | AR01AG80-500mg |
3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile hydrochloride |
1797026-71-1 | 95% | 500mg |
$1020.00 | 2025-02-09 |
3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile hydrochloride 関連文献
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile hydrochlorideに関する追加情報
3-(3-Amino-5-Methyl-1H-Pyrazol-1-Yl)Benzonitrile Hydrochloride: A Comprehensive Overview
3-(3-Amino-5-Methyl-1H-Pyrazol-1-Yl)Benzonitrile Hydrochloride (CAS No. 1797026-71-1) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often abbreviated as HCl salt of 3-(3-amino-5-methylpyrazolyl)benzonitrile, has garnered attention due to its unique structural properties and potential applications in drug discovery and development. The molecule consists of a benzonitrile moiety attached to a substituted pyrazole ring, with the hydrochloride counterion providing stability and solubility advantages.
The benzonitrile group is a common structural motif in medicinal chemistry, often contributing to bioisosteric effects and enhancing the pharmacokinetic profiles of compounds. The pyrazole ring, on the other hand, is a five-membered aromatic heterocycle known for its versatility in binding to various biological targets, such as kinases and G-protein coupled receptors (GPCRs). The presence of an amino group and a methyl substituent on the pyrazole ring further enhances the compound's ability to engage in hydrogen bonding and hydrophobic interactions, which are critical for molecular recognition in biological systems.
Recent studies have highlighted the potential of 3-(3-amino-5-methylpyrazolyl)benzonitrile hydrochloride as a lead compound in the development of novel therapeutic agents. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against certain kinases involved in cancer cell proliferation. The hydrochloride salt form was found to significantly improve the compound's solubility, making it more amenable for pharmacokinetic studies and preclinical testing.
In terms of synthesis, the compound can be prepared via a multi-step process involving nucleophilic aromatic substitution and subsequent acid-base neutralization. The key intermediates include the corresponding free base, which is converted into its hydrochloride salt by treatment with hydrochloric acid. This approach ensures high purity and stability, which are essential for downstream applications in drug development.
The structural flexibility of 3-(3-amino-5-methylpyrazolyl)benzonitrile hydrochloride allows for further chemical modifications to optimize its pharmacodynamic properties. For example, substituting the methyl group on the pyrazole ring with other alkyl or functional groups could enhance selectivity towards specific biological targets. Additionally, exploring different salt forms or co-crystals may provide insights into improving bioavailability and reducing toxicity.
From an analytical standpoint, this compound has been characterized using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These studies have provided detailed insights into its molecular geometry, stereochemistry, and solid-state properties. Such information is invaluable for understanding how the compound interacts with biological systems at the molecular level.
In conclusion, 3-(3-amino-5-methylpyrazolyl)benzonitrile hydrochloride (CAS No. 1797026-71-1) represents a promising lead compound with potential applications in drug discovery. Its unique combination of structural features and favorable physicochemical properties make it an attractive candidate for further research and development. As new findings emerge from ongoing studies, this compound is likely to play an increasingly important role in advancing our understanding of molecular mechanisms underlying various diseases.
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